(3,5-Diaminophenyl)(4-bromophenyl)amine
Description
(3,5-Diaminophenyl)(4-bromophenyl)amine is a diarylamine derivative featuring two distinct aromatic substituents: a 3,5-diaminophenyl group and a 4-bromophenyl group. The compound’s structure combines electron-donating amino groups (NH₂) at the 3- and 5-positions of one phenyl ring with an electron-withdrawing bromine atom at the 4-position of the second phenyl ring.
The presence of multiple amino groups may necessitate protective strategies during synthesis to avoid side reactions.
Properties
Molecular Formula |
C12H12BrN3 |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
3-N-(4-bromophenyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C12H12BrN3/c13-8-1-3-11(4-2-8)16-12-6-9(14)5-10(15)7-12/h1-7,16H,14-15H2 |
InChI Key |
MLJDZRNZPBKWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=CC(=C2)N)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on diarylamines significantly affect melting points, solubility, and stability. Key comparisons include:
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-diaminophenyl group (strong electron-donating) contrasts with 3,5-dimethoxyphenyl (moderate electron-donating) or 4-bromophenyl (electron-withdrawing). This difference impacts conjugation and dipole interactions, which may lower melting points compared to methoxy-substituted analogs .
- Steric Effects: Bulky substituents like 3-quinolyl reduce yields (65% vs. 75–82% for smaller aryl groups), likely due to steric hindrance during coupling reactions .
Key Research Findings
Substituent Position Matters: 4-Bromophenyl derivatives generally exhibit higher thermal stability than 3-substituted analogs (e.g., 3-quinolyl), as seen in melting point data .
Synthetic Challenges: Amino groups require protection during synthesis to prevent undesired side reactions, whereas methoxy or bromo groups are less reactive under standard coupling conditions .
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